molecular formula C16H21NO4 B000093 Convolvine CAS No. 537-30-4

Convolvine

Cat. No. B000093
CAS RN: 537-30-4
M. Wt: 291.34 g/mol
InChI Key: HDLNHIIKSUHARQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of convolvine derivatives, such as N-(Hetero)arylconvolvine through a palladium-catalyzed Buchwald–Hartwig cross-coupling process, demonstrates an efficient method for accessing tropane scaffolds of biological interest (Hassine et al., 2019). This strategy highlights the potential for creating a range of biologically active compounds based on convolvine's structure.

Molecular Structure Analysis

The stereochemistry of convolvine and its derivatives has been elucidated through single crystal X-ray diffraction techniques, revealing their molecular structures and the stereochemical configurations of substituents on the tropane core (Turgunov et al., 2019). These findings are critical for understanding the interaction of convolvine with biological targets.

Scientific Research Applications

Synthesis and Derivative Studies

Convolvine, isolated from the roots of the Tunisian plant Convolvulus dorycnium L., has been a subject of interest in the synthesis of N-(hetero)arylconvolvine derivatives. This process involves a four-step sequence starting from tropine, with a focus on palladium-catalyzed N-arylation. Such research has led to the development of unknown tropane scaffolds with potential biological interests (Hassine et al., 2019).

Pharmacological Characteristics

Convolvine has demonstrated various pharmacological properties. In particular, it has shown sedative and nootropic effects, contrasting with the psychomotor stimulation properties of atropine. This finding highlights the unique pharmacological activities and chemical structure of convolvine (Mirzaev & Aripova, 2005).

Biological Activity

New derivatives of convolvine have been synthesized, showing notable antihypoxic, immunomodulating, and anti-inflammatory activities. This discovery stems from convolvine derivatives based on the alkaloid from Convolvulus subhirsutus and C. pseudocanthabrica (Gapparov et al., 2011).

Alkaloids and Derivatives

The plants of the genus Convolvulus are known to be rich in tropane alkaloids, including convolvine. Studies have revealed that convolvine and its derivatives possess anti-hypoxic, local anesthetic, anti-inflammatory, immunomodulating, antimicrobial, and antifungal activities. This has led to the development of antifungal preparations such as Consubin for dermatological applications (Okhunov & Aripova, 2013).

Structural Analysis

Structural studies of convolvine and its derivatives, such as convolamine (N-methylconvolvine), have been conducted using techniques like X-ray diffraction. These studies provide insights into the stereochemistry of these alkaloids, which is crucial for understanding their biological activity (Turgunov et al., 2019).

properties

IUPAC Name

8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-19-14-6-3-10(7-15(14)20-2)16(18)21-13-8-11-4-5-12(9-13)17-11/h3,6-7,11-13,17H,4-5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLNHIIKSUHARQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968462
Record name 8-Azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Convolvine

CAS RN

537-30-4
Record name Convolvine
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Record name 8-Azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
209
Citations
YR Mirzaev, SF Aripova - Chemistry of natural compounds, 1998 - Springer
… Convolvine (1) is an ester of the … of convolvine and also to elucidate the relationship between structural features and biological activity we have made a comparative study of convolvine …
Number of citations: 21 link.springer.com
AM Gapparov, II Okhunov, SF Aripova, A Nabiev… - Chemistry of Natural …, 2011 - Springer
… , the bis-derivative of convolvine, and convolvine had inflammation volumes that decreased … model was convolvine, then N-chloroacetylconvolvine and the bis-derivative of convolvine. …
Number of citations: 9 link.springer.com
DB Kadirova, KK Turgunov, B Tashkhodzhaev… - Chemistry of Natural …, 2023 - Springer
Alkyl derivatives of the tropane alkaloid convolvine (3,4-dimethoxybenzoyloxynortropane) were synthesized via reactions with a series of alkyl halides. The structures of the synthesized …
Number of citations: 0 link.springer.com
MR Yagudaev, SF Aripova - Chemistry of Natural Compounds, 1986 - Springer
On the basis of the results of a study of the 13 C NMR spectra, a correlation has been made of the CSs of the 13 C carbon nuclei with the structure and stereochemistry of the tropane …
Number of citations: 3 link.springer.com
KK Turgunov, D Kadirova, R Okmanov… - European Journal of …, 2019 - eurjchem.com
Structures of alkaloid convolvine (1) isolated from Convolvulus subhirsutus and its derivatives-convolamine( N -methylconvolvine) (2) and hydrochloride of N -benzylconvolvine (3) …
Number of citations: 1 eurjchem.com
AM Gapparov, SF Aripova - Chemistry of Natural Compounds, 2011 - Springer
… convolvine and convolamine, making up ~40% of the total alkaloids. A base with mp 189–190C was isolated from the mother liquor of convolvine … additional amount of convolvine; the …
Number of citations: 7 link.springer.com
DB Kadirova, NI Mukarramov, SF Aripova… - Chemistry of Natural …, 2014 - Springer
The alkaloid contents of Convolvulus subhirsutus and C. pseudocanthabrica growing in various regions of Uzbekistan, Kazakhstan, and Tadzhikistan were previously investigated and …
Number of citations: 5 link.springer.com
II Okhunov, SF Aripova - Chemistry of Natural Compounds, 2013 - Springer
… were the two alkaloids convolvine and its N-… convolvine, which is the ester of the amino alcohol nortropine and veratric acid [2]. The previous research found that the alkaloid convolvine …
Number of citations: 6 link.springer.com
SF Aripova, DB Kadirova, AM Gapparov… - … Symposium on the … - kaznu.kz
… Convolvine and convolamine had … convolvine and 5% solution of convolamine. Studies of cytotoxicity demonstrated that alkaloids of N-benzyl convolvine and N-chloroacetyl convolvine …
Number of citations: 6 www.kaznu.kz
AM Gapparov, NA Razzakov, SF Aripova - Chemistry of Natural …, 2007 - Springer
… convolvine. The fraction obtained by work up with a buffer at pH 5.6 isolated convolamine with an impurity of convolvine. … prepared by hydrolysis of convolvine. Nortropine was isolated …
Number of citations: 12 link.springer.com

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